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molecular formula C12H11BrN2S B8601055 1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine CAS No. 54257-91-9

1-{[(2-Bromophenyl)sulfanyl]methyl}pyridin-2(1H)-imine

Cat. No. B8601055
M. Wt: 295.20 g/mol
InChI Key: CJVDSVDDIZZVEF-UHFFFAOYSA-N
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Patent
US03995042

Procedure details

To a solution of 5.4 g of sodium methoxide in 400 ml of methanol is added 33.2 g of 2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride, and the mixture is stirred and heated under reflux for about 5 hours, and filtered while hot. The filtrate is concentrated in vacuo to dryness to give 1-[(o-bromophenylthio)methyl]-2-iminopyridine as a pale yellow crystalline solid after recrystallization from cyclohexane.
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Cl-].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N+:7]=1[CH2:12][S:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[Br:20]>CO>[Br:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[S:13][CH2:12][N:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]1=[NH:5] |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
2-amino-1-[[(o-bromophenyl)thio]methyl]pyridinium chloride
Quantity
33.2 g
Type
reactant
Smiles
[Cl-].NC1=[N+](C=CC=C1)CSC1=C(C=CC=C1)Br
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for about 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered while hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)SCN1C(C=CC=C1)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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